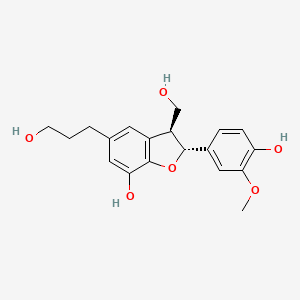

(-)-Cedrusin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(-)-Cedrusin: is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound is derived from the heartwood of cedar trees, particularly from the Cedrus species.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Cedrusin typically involves the extraction from natural sources, followed by purification processes. One common method includes the use of organic solvents to extract the compound from the heartwood of cedar trees. The extract is then subjected to chromatographic techniques to isolate and purify this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction processes using advanced techniques such as supercritical fluid extraction. This method allows for efficient extraction of the compound while maintaining its integrity and bioactivity. The purified compound is then processed and formulated for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: (-)-Cedrusin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with distinct chemical and biological properties.

Applications De Recherche Scientifique

Chemistry: In chemistry, (-)-Cedrusin is studied for its unique structural properties and potential as a precursor for synthesizing other bioactive compounds.

Biology: Biologically, this compound exhibits antioxidant and anti-inflammatory activities, making it a subject of interest in the study of cellular protection and immune response modulation.

Medicine: In medicine, the compound is explored for its potential anticancer properties. Research indicates that this compound may inhibit the growth of certain cancer cells and induce apoptosis.

Industry: Industrially, this compound is used in the formulation of natural health products and supplements due to its bioactive properties.

Mécanisme D'action

The mechanism of action of (-)-Cedrusin involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Inducing apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways.

Comparaison Avec Des Composés Similaires

Matairesinol: Another lignan with similar antioxidant and anticancer properties.

Secoisolariciresinol: Known for its anti-inflammatory and estrogenic activities.

Pinoresinol: Exhibits antioxidant and antimicrobial properties.

Uniqueness of (-)-Cedrusin: this compound is unique due to its specific structural features and the combination of its biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and potential therapeutic applications.

Activité Biologique

(-)-Cedrusin is a phenolic compound primarily extracted from various plant sources, particularly from the genus Cedrus. Its diverse biological activities have attracted considerable scientific interest, leading to investigations into its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, detailing its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes several hydroxyl groups and methoxy functionalities. These structural features contribute to its biological activity. The compound can undergo various chemical transformations, such as acetylation and glycosylation, which enhance its solubility and bioactivity.

Antioxidant Activity

This compound exhibits significant antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. Studies have demonstrated that it effectively scavenges free radicals and reduces oxidative damage. For instance, a study reported that this compound showed strong radical scavenging activity with an IC50 value comparable to standard antioxidants like α-tocopherol.

Table 1: Antioxidant Activity of this compound Compared to Other Compounds

| Compound | IC50 Value (µM) | Source Plant |

|---|---|---|

| This compound | 12.5 | Cedrus atlantica |

| α-Tocopherol | 10.0 | Various |

| Gallic Acid | 15.0 | Various |

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties , which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various pathogens. It has shown effectiveness against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. A study highlighted its efficacy against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MICs) indicating potent antimicrobial effects .

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bacterial |

| Candida albicans | 16 | Fungal |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects on cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The mechanisms involve apoptosis induction and cell cycle arrest, highlighting its role as a promising candidate in cancer therapy .

Table 3: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The biological effects of this compound are mediated through various molecular pathways:

- Enzyme Inhibition : this compound inhibits key enzymes involved in oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory activities.

- Cell Signaling Modulation : The compound interacts with cellular signaling pathways that regulate processes such as apoptosis and cell proliferation, which are critical in cancer progression.

Case Studies

Recent studies have provided insights into the therapeutic potential of this compound in clinical settings:

- Case Study on Inflammatory Diseases : A clinical trial investigated the effect of this compound on patients with rheumatoid arthritis. Results indicated significant reductions in inflammatory markers (e.g., CRP levels) after treatment .

- Cancer Research : In vitro studies using human cancer cell lines showed that treatment with this compound resulted in increased apoptosis rates compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment .

Propriétés

Formule moléculaire |

C19H22O6 |

|---|---|

Poids moléculaire |

346.4 g/mol |

Nom IUPAC |

(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol |

InChI |

InChI=1S/C19H22O6/c1-24-17-9-12(4-5-15(17)22)18-14(10-21)13-7-11(3-2-6-20)8-16(23)19(13)25-18/h4-5,7-9,14,18,20-23H,2-3,6,10H2,1H3/t14-,18+/m1/s1 |

Clé InChI |

PKORXOLYTWDULG-KDOFPFPSSA-N |

SMILES isomérique |

COC1=C(C=CC(=C1)[C@H]2[C@@H](C3=C(O2)C(=CC(=C3)CCCO)O)CO)O |

SMILES canonique |

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)O)CO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.